molecular formula C5H9NO2 B1312781 (1S,2R)-2-Aminocyclobutane-1-carboxylic acid CAS No. 648433-09-4

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid

Cat. No.: B1312781
CAS No.: 648433-09-4
M. Wt: 115.13 g/mol
InChI Key: NSQMWZLLTGEDQU-IUYQGCFVSA-N
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Description

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid is a chiral, cyclobutane-based beta-amino acid of high interest in organic chemistry and peptide research. Its rigid cyclobutane ring introduces significant conformational constraints, making it a valuable building block for constructing beta-peptides and other oligomers with defined secondary structures. Research indicates that oligomers based on this scaffold are useful for studying folding and self-assembling phenomena, providing insights into the fundamental principles of biomolecular organization . The synthesis of this stereoisomer and its enantiomer has been achieved via a [2+2] photocycloaddition reaction, starting from a single chiral precursor, producing the compound in high enantiomeric excess (>97% ee) . This compound is characterized by its molecular formula, C5H9NO2, and a molecular weight of 115.13 g/mol . It is supplied with a minimum purity of 98% and is intended for research applications only. This product is strictly for laboratory use and is not approved for human consumption, diagnostic, or therapeutic purposes.

Properties

IUPAC Name

(1S,2R)-2-aminocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461507
Record name Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648433-09-4
Record name Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Description

A highly efficient and stereoselective method involves the [2+2] photocycloaddition of a chiral bicyclic precursor (perceived as a chiral uracil equivalent) with ethylene to construct the cyclobutane ring. This method yields methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate with excellent enantiomeric excess (>97% ee) and moderate overall yields (33%) for the (1S,2R) isomer.

Key Steps

  • The chiral bicyclic compound undergoes UV irradiation in the presence of ethylene gas.
  • The [2+2] cycloaddition forms the cyclobutane ring with defined stereochemistry.
  • Subsequent functional group manipulations (e.g., deprotection, hydrolysis) yield the target amino acid.

Advantages

  • High stereoselectivity and enantiomeric purity.
  • Use of a single chiral precursor to access both enantiomers by selective manipulation.

Limitations

  • Moderate overall yield.
  • Requires specialized photochemical equipment and handling of ethylene gas.

Functional Group Manipulation from Chiral Intermediates

Description

Alternative methods start from racemic or enantiomerically pure cyclobutane derivatives, such as cis- or trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acids. These intermediates undergo protection, deprotection, and amide formation steps to afford the desired stereoisomer.

Representative Procedure

  • Protection of amino groups with tert-butyloxycarbonyl (Boc) groups.
  • Conversion of carboxylic acids to amides or esters.
  • Reduction or hydrolysis steps to adjust functional groups.
  • Final deprotection and purification by ion exchange chromatography or flash chromatography.

Example Data from Experimental Procedures

Compound Yield (%) Purification Method Optical Purity Melting Point (°C)
(±)-cis-2-(Boc-amino)cyclobutanecarboxylic acid 100 Extraction, drying Racemic 169–172
(+)-(1S,2R)-2-(Boc-amino)cyclobutanecarboxamide 80 Flash chromatography >97% ee Not reported
(+)-(1R,2R)-2-(Boc-amino)cyclobutanecarboxylic acid Not specified Flash chromatography >97% ee Not reported
(−)-(1R,2R)-2-aminocyclobutanecarboxylic acid 84 Ion exchange chromatography >97% ee 152–154

Notes

  • Sodium in liquid ammonia is used for reductive transformations.
  • Acid-base extractions and chromatographic techniques are critical for purification.
  • Optical rotations confirm stereochemical integrity.

Comparative Analysis of Methods

Feature Photochemical [2+2] Cycloaddition Functional Group Manipulation from Chiral Intermediates
Starting Material Chiral bicyclic uracil equivalent Racemic or chiral cyclobutane derivatives
Stereoselectivity High (>97% ee) High (>97% ee) after resolution or stereoselective steps
Overall Yield Moderate (20–33%) Variable, often higher in individual steps
Equipment Requires UV irradiation setup and ethylene gas Standard organic synthesis lab equipment
Scalability Limited by photochemical setup More scalable with standard techniques
Purification Chromatography and crystallization Chromatography and ion exchange

Research Findings and Structural Insights

  • The synthesized (1S,2R)-2-aminocyclobutane-1-carboxylic acid derivatives have been incorporated into β-peptides, showing defined folding and self-assembly properties, indicating the importance of stereochemical purity in biological applications.
  • Structural studies using NMR, IR, and X-ray crystallography confirm the stereochemistry and reveal hydrogen bonding patterns that influence aggregation and crystal packing.
  • The synthetic routes allow access to both enantiomers from a common precursor, facilitating studies on stereochemical effects in peptides and other bioactive molecules.

Summary Table of Key Synthetic Routes

Reference Method Key Reagents Yield (%) Enantiomeric Excess Notes
Photochemical [2+2] cycloaddition Chiral bicyclic precursor, ethylene, UV light 20–33 >97% ee Efficient stereoselective ring construction
Functional group manipulation Boc2O, Na/NH3, HCl, chromatographic purification 80 (amide formation) >97% ee Versatile, uses standard lab techniques
Incorporation into peptides Various N-protecting groups Not specified High Demonstrates biological relevance

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of (1S,2R)-2-aminocyclobutane-1-carboxylic acid typically involves the use of chiral precursors and asymmetric synthesis techniques. For instance, one method employs a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, yielding high enantiomeric excess (ee) and overall yields . The distinct structure of this compound allows for the formation of intramolecular hydrogen bonds, which contribute to its conformational stability and biological activity .

Drug Discovery

This compound has been explored as a building block in the development of novel pharmaceuticals. Its incorporation into peptide sequences enhances the structural diversity and biological activity of the resulting compounds. For example, hybrid peptides containing this amino acid have shown improved cell penetration and stability due to their unique folding patterns induced by the cyclobutane ring .

Peptidomimetics

The compound is also significant in the design of peptidomimetics. Research indicates that oligomers composed solely of this compound exhibit well-defined secondary structures such as helical formations. These structures arise from the formation of eight-membered hydrogen-bonded rings, which can enhance the biological efficacy of therapeutic peptides .

Materials Science Applications

In materials science, this compound derivatives have been utilized to create new materials with tailored mechanical properties. The rigidity imparted by the cyclobutane structure can be advantageous in developing polymers or materials that require specific mechanical characteristics or thermal stability.

Synthesis and Characterization of Peptides

A study demonstrated the synthesis of bis(cyclobutane) beta-dipeptides using this compound as a key component. The resulting peptides were characterized by NMR spectroscopy and showed significant potential for further development into therapeutic agents due to their enhanced stability and bioactivity .

Evaluation of Cell Penetrating Peptides

Another case involved evaluating the cellular uptake of peptides incorporating this compound. The study found that these peptides exhibited increased internalization in cellular models compared to conventional peptides, suggesting their potential in drug delivery applications .

Tables

Application AreaDescriptionKey Findings
Drug DiscoveryBuilding block for novel pharmaceuticalsEnhances structural diversity and activity
PeptidomimeticsDesign of stable peptides with defined structuresInduces helical folding via hydrogen bonding
Materials ScienceDevelopment of polymers with tailored propertiesProvides rigidity and thermal stability

Mechanism of Action

The mechanism by which (1S,2R)-2-Aminocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutane ring structure provides rigidity, which can influence the binding affinity and specificity of the compound. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, facilitating their biological activity.

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Stereoisomers

Property (1S,2R)-1 (1S,2S)-1 (1R,2S)-1 (1R,2R)-1
Melting Point (°C) 128–130 152–154 126–128 103–105
[α]²⁷D (H₂O) +70 +99 -70 -44*
¹³C NMR (δ, ppm) 20.9–181.2 19.7–180.3 20.9–181.2 N/A

*Measured in CHCl₃ .

Biological Activity

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid, a cyclic β-amino acid, has gained attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antifungal properties, structural characteristics, and implications in drug design.

Structural Characteristics

This compound is characterized by a four-membered cyclobutane ring with an amino and a carboxylic acid functional group. This configuration allows for unique conformational flexibility and the potential to form intramolecular hydrogen bonds, which can influence its biological activity.

Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antifungal activity. A notable study compared the antifungal efficacy of cispentacin (the natural product derived from this compound) and its stereoisomers against Candida albicans and Candida tropicalis. The results demonstrated that cispentacin showed potent antifungal activity, while its (1S,2R) antipode was inactive in vitro against these fungal strains .

Table 1: Antifungal Activity of Cispentacin and Its Derivatives

CompoundActivity Against C. albicansActivity Against C. tropicalis
CispentacinActiveActive
(1S,2R)-Cispentacin AntipodeInactiveInactive
Trans-DiastereomerInactiveInactive

The mechanism underlying the antifungal activity of cispentacin has been linked to its ability to disrupt protein biosynthesis in fungi. It competitively inhibits isoleucyl-tRNA synthetase, an essential enzyme for fungal growth . This inhibition leads to impaired protein synthesis and ultimately affects the viability of fungal cells.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methodologies, including enantioselective synthesis techniques that yield high enantiomeric excess . The incorporation of this compound into β-peptides has been explored to enhance their biological properties. For example, studies have shown that β-peptides containing this compound exhibit improved structural stability and biological function due to the conformational constraints imposed by the cyclobutane ring .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Peptides : A study identified novel antimicrobial peptides incorporating this compound that demonstrated broad-spectrum activity against various bacterial strains. The structural rigidity provided by the cyclobutane moiety was crucial for enhancing antimicrobial efficacy .
  • Peptide Design : Another investigation focused on designing peptides with enhanced stability and bioactivity by integrating this compound into their sequences. These peptides showed promising results in preclinical models for treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for enantiomerically pure (1S,2R)-2-aminocyclobutane-1-carboxylic acid?

The synthesis typically involves stereoselective [2+2] cycloaddition or resolution of racemic mixtures. A common approach includes:

  • Boc-protection : Introducing tert-butyloxycarbonyl (Boc) to the amino group to prevent side reactions during cyclization .
  • Cyclization : Using visible light catalysis or transition-metal-mediated reactions to form the strained cyclobutane ring while retaining stereochemistry .
  • Deprotection and purification : Treating with trifluoroacetic acid (TFA) to remove Boc, followed by ion-exchange chromatography or recrystallization for enantiomeric purity (>99% confirmed via chiral HPLC) .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • X-ray crystallography : Provides definitive proof of absolute configuration by resolving spatial arrangements of atoms .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations distinguish cis/trans isomerism in cyclobutane derivatives .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB, with mobile phases optimized for resolution .

Advanced Research Questions

Q. How does the conformational rigidity of this compound influence its incorporation into peptidomimetics?

The cyclobutane ring imposes torsional constraints, favoring specific backbone conformations in peptides. For example:

  • β,γ-Hybrid oligomers : Incorporating this amino acid induces helical folding in short peptides (2–12 residues), enhancing cell-penetration efficiency compared to flexible analogs .
  • Structure-activity relationships (SAR) : Modifications at the carboxyl or amino group alter hydrogen-bonding networks, impacting target binding (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in stereochemical outcomes during cyclobutane ring formation?

  • Catalyst optimization : Chiral ligands in transition-metal catalysts (e.g., Ru or Ir complexes) improve enantioselectivity in photochemical [2+2] cycloadditions .
  • Computational modeling : DFT calculations predict transition-state energies to guide solvent and temperature selection, minimizing epimerization .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-diastereomers), while prolonged heating may shift equilibrium toward thermodynamically stable trans-isomers .

Q. How can researchers optimize the scalability of this compound synthesis without compromising enantiopurity?

  • Flow chemistry : Continuous reactors enhance reaction control for photochemical steps, reducing side products .
  • Solid-phase synthesis : Immobilizing intermediates on resins simplifies purification and enables iterative coupling for peptide derivatives .
  • Green solvents : Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (>85%) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (e.g., C5_5H9_9NO2_2 for the parent compound) .
  • Circular dichroism (CD) : Detects conformational preferences in peptide backbones under physiological conditions .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, which is critical for storage and handling protocols .

Q. How do researchers address solubility challenges in biological assays involving this compound?

  • pH adjustment : The carboxyl group (pKa ~2.5) and amino group (pKa ~9.8) allow solubility tuning in buffers (pH 4–8) .
  • Prodrug strategies : Esterification of the carboxyl group improves membrane permeability, with enzymatic cleavage restoring activity in vivo .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid
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(1S,2R)-2-Aminocyclobutane-1-carboxylic acid

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